molecular formula C21H20N2O3 B2504576 2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 877780-62-6

2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B2504576
CAS No.: 877780-62-6
M. Wt: 348.402
InChI Key: ZQDKQNDRQMPANH-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (synonym: 849920-52-1) is a pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the pyrimidine C5 position and a 2-methylallyloxy group attached to the phenolic ring . This compound is part of a broader class of pyrimidine-based molecules explored for therapeutic applications, including antimicrobial and anticancer agents .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(2)12-26-17-8-9-18(20(24)10-17)21-19(11-22-13-23-21)15-4-6-16(25-3)7-5-15/h4-11,13,24H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDKQNDRQMPANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Abstract

The compound 2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a novel pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. It also presents relevant case studies and research findings, alongside data tables summarizing key experimental results.

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound in focus, this compound, is characterized by the presence of a methoxyphenyl group and an allyloxy moiety, which may contribute to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that derivatives with similar structures displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation. For example, compounds with a similar structural framework have been reported to induce apoptosis in cancer cell lines through various mechanisms .

Case Study: Anticancer Activity

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting a promising avenue for further development .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease pathways. Notably, compounds with a similar structure have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
Compound AAcetylcholinesterase1.13
Compound BUrease2.14

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine derivatives are known to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance:

  • A study demonstrated that derivatives of pyrimidines showed selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells, suggesting potential therapeutic applications for the compound in oncology .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. Key findings include:

CompoundCell LineEC50 (µM)Selectivity Index
4-amino-5-oxo-pyrido[2,3-d]pyrimidineHTB-810.7328
4-amino-5-oxo-pyrido[2,3-d]pyrimidineB160.06 - 0.08-

These results highlight the potential of pyrimidine derivatives in targeting cancer cells selectively while sparing normal cells .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of the compound. Preliminary investigations into related pyrimidine derivatives have shown promise in animal models for inhibiting tumor growth and metastasis, warranting further exploration into the pharmacodynamics and pharmacokinetics of our compound.

Case Studies

  • Study on Thieno[2,3-d]pyrimidines
    • Research involving thieno[2,3-d]pyrimidine derivatives has shown promising results in inhibiting tumor cell activity. A study reported that synthesized compounds exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent anti-cancer properties. Although not directly studying our target compound, these findings suggest that similar structural motifs may yield comparable biological effects .
  • Antimicrobial Activity
    • Compounds similar to 2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol have been explored for their antimicrobial properties against various bacterial strains, highlighting their potential as therapeutic agents beyond oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of 849920-52-1 with its analogs:

Compound Name / ID Pyrimidine Substituents Phenolic Substituents Molecular Weight (g/mol) Key Functional Differences
849920-52-1 (Target) 5-(4-Methoxyphenyl) 5-((2-Methylallyl)oxy) ~378.4 (calc.) High lipophilicity due to allyloxy group
2-[(4-Fluorophenyl)methoxy] analog 5-(4-Methoxyphenyl), 6-methyl 5-((4-Fluorobenzyl)oxy) ~423.4 Fluorine enhances electronegativity
2-((2-Methylbenzyl)thio)-thiadiazole analog 6-(Trifluoromethyl)pyrimidin-4-yl 4-((Thiadiazole)oxy)phenyl ~454.5 Thiadiazole introduces sulfur-based polarity
5-(4-Methoxyphenyl)pyrimidin-2-amine 5-(4-Methoxyphenyl), 2-amino None ~227.3 Simplified structure, higher solubility
Key Observations:
  • Lipophilicity: The 2-methylallyloxy group in 849920-52-1 increases lipophilicity compared to the fluorobenzyloxy analog (~LogP 3.8 vs.
  • Electronic Effects : The 4-methoxyphenyl group in 849920-52-1 provides electron-donating character, contrasting with the electron-withdrawing trifluoromethyl group in the thiadiazole analog .
  • Solubility: The absence of a phenolic substituent in 5-(4-Methoxyphenyl)pyrimidin-2-amine results in higher aqueous solubility (12 mg/mL vs. <1 mg/mL for 849920-52-1) .
Antifungal Activity (Comparative Data from Analogs):

Compound 6a (thiadiazole analog) demonstrated 82% inhibition against Botrytis cinerea at 50 µg/mL, attributed to its trifluoromethyl group enhancing target binding . In contrast, 849920-52-1’s allyloxy group may limit similar efficacy due to steric hindrance, though direct data are unavailable.

Anticancer Potential:

Thieno[2,3-d]pyrimidine derivatives (e.g., MCL-1/BCL-2 inhibitors in ) share structural motifs with 849920-52-1, suggesting possible apoptosis-inducing activity. However, the allyloxy group’s role in modulating kinase inhibition (e.g., EGFR or VEGFR) remains unstudied .

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